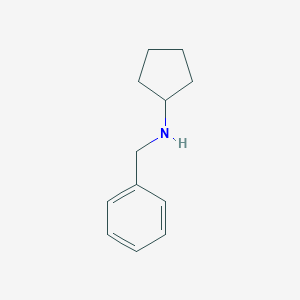

N-benzylcyclopentanamine

説明

N-benzylcyclopentanamine is a compound that is structurally characterized by a benzyl group attached to a cyclopentanamine. While the provided papers do not directly discuss N-benzylcyclopentanamine, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of N-benzylcyclopentanamine.

Synthesis Analysis

The synthesis of related benzylamine compounds can involve various methods, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to afford inhibitors of cancer cell growth , or the direct coupling of benzyl alcohols with amines using an iron catalyst . Additionally, a three-step process involving an Aldol reaction, catalytic reduction, and reductive amination has been used to synthesize 2-benzylcyclohexylamine . These methods could potentially be adapted for the synthesis of N-benzylcyclopentanamine.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For instance, the crystallographic X-ray structure of a dichloroaminoethyl benzamide derivative has been reported . This type of structural analysis is crucial for understanding the three-dimensional conformation of molecules and their potential interactions in biological systems.

Chemical Reactions Analysis

N-benzylcyclopentanamine may undergo reactions similar to those observed for related compounds. For example, N-benzyl-N-cyclopropylamine has been shown to act as a suicide substrate for cytochrome P450 enzymes, undergoing oxidation and potentially leading to enzyme inactivation . Another related compound, 1-benzylcyclopropylamine, is a competitive reversible inhibitor of monoamine oxidase and can be converted into benzyl vinyl ketone . These reactions highlight the potential reactivity of the benzylamine moiety in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzylcyclopentanamine can be inferred from related compounds. Benzylamines are known to play a significant role in pharmaceutical compounds due to their structural motifs . The solubility, stability, and reactivity of these compounds are influenced by their molecular structure and substituents. For instance, the presence of a benzyl group can affect the lipophilicity and potential interactions with biological targets.

科学的研究の応用

1. Antitumor Agent Development

N-benzylcyclopentanamine derivatives have been explored for their potential in antitumor treatments. For example, certain modifications of benzocycloheptapyridine tricyclic ring systems, related to N-benzylcyclopentanamine, have shown promising results as potent farnesyl protein transferase (FPT) inhibitors. These compounds have demonstrated significant antitumor activity and have undergone clinical trials (Njoroge et al., 1998).

2. Biological Activity of Derivatives

Research involving N-benzoyl cyanoacetylhydrazine, a compound related to N-benzylcyclopentanamine, has led to the synthesis of various heterocyclic compounds. These derivatives exhibited antibacterial and antifungal activities upon screening, indicating potential biological applications (Mohareb et al., 2007).

3. Antimicrobial Activity

N-benzyl chitosan, a derivative of N-benzylcyclopentanamine, has been synthesized and investigated for its properties in in situ forming gels. These gels demonstrated antimicrobial activity against Porphyromonas gingivalis, showing potential for applications in periodontitis treatment (Mahadlek et al., 2014).

4. Potential in Psychiatric Treatments

Compounds structurally related to N-benzylcyclopentanamine have been studied for their potential use in psychiatric treatments. For instance, certain benzyl-substituted compounds have shown promise as antipsychotic agents, indicating a broader scope of psychiatric applications (Norman et al., 1996).

5. Neurodegenerative Disease Research

Dual histamine H3R/Serotonin 5-HT4R ligands, which include tricyclic derivatives related to N-benzylcyclopentanamine, have shown potential in treating neurodegenerative diseases like Alzheimer's. The combination of H3R antagonism and 5-HT4R agonism in a single molecule presents new possibilities in this field (Lepailleur et al., 2014).

作用機序

Target of Action

N-benzylcyclopentanamine is an organic compound with the chemical formula C12H17N It’s known that it can be used as a chemical intermediate for the synthesis of drugs and dyes and other organic compounds .

Mode of Action

Like many organic compounds, it likely interacts with its targets through chemical reactions, possibly involving the amine group present in its structure .

Biochemical Pathways

Given its use as a chemical intermediate, it may be involved in various biochemical reactions depending on the specific compounds it is used to synthesize .

Pharmacokinetics

Its physical properties such as its density (098±01 g/cm3), melting point (158-159 °C), boiling point (114-116 °C), and vapor pressure (000681mmHg at 25°C) have been reported . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given its use as a chemical intermediate, the results of its action would likely depend on the specific compounds it is used to synthesize .

Action Environment

The action of N-benzylcyclopentanamine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it has a specific melting and boiling point . Additionally, it is a flammable liquid that can form a flammable mixture with air, suggesting that its action and stability could be influenced by the presence of open flame or high temperature .

特性

IUPAC Name |

N-benzylcyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVZYCGBQWWSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405867 | |

| Record name | N-benzylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15205-23-9 | |

| Record name | N-benzylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

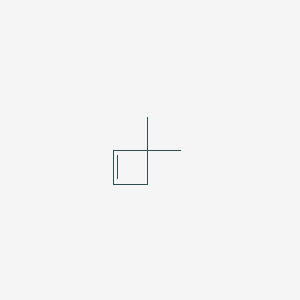

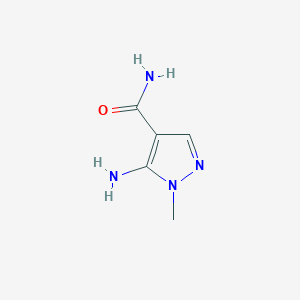

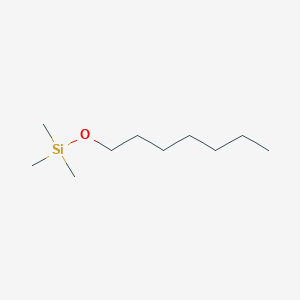

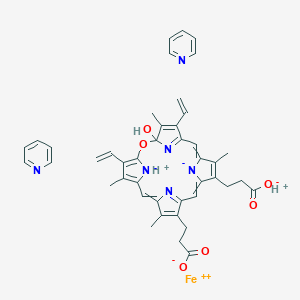

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)

![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)